5-(4-Pyridyl)pyrrolidine-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Pyridyl)pyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring with a carboxylic acid group and a pyridyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Pyridyl)pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-pyridinecarboxaldehyde with a suitable amine can lead to the formation of the desired pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes multiple purification steps, such as recrystallization and chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-(4-Pyridyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: The pyridyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce reduced pyrrolidine derivatives .
Scientific Research Applications
5-(4-Pyridyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Pyridyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyridyl group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: Lacks the pyridyl group, making it less versatile in terms of chemical reactivity.
4-Pyridylcarboxylic acid: Lacks the pyrrolidine ring, which reduces its potential for stereochemical diversity.
Pyrrolidine-2,5-dione: Contains a different functional group, leading to different chemical properties.
Uniqueness
5-(4-Pyridyl)pyrrolidine-2-carboxylic acid is unique due to the presence of both the pyrrolidine ring and the pyridyl group. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-pyridin-4-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)9-2-1-8(12-9)7-3-5-11-6-4-7/h3-6,8-9,12H,1-2H2,(H,13,14) |
InChI Key |
FOAAQCXNANKBMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1C2=CC=NC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.